2,4-Dichlorotoluene-3,5,6-D3 2,4-Dichlorotoluene-3,5,6-D3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16505268
InChI: InChI=1S/C7H6Cl2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3/i2D,3D,4D
SMILES:
Molecular Formula: C7H6Cl2
Molecular Weight: 164.04 g/mol

2,4-Dichlorotoluene-3,5,6-D3

CAS No.:

Cat. No.: VC16505268

Molecular Formula: C7H6Cl2

Molecular Weight: 164.04 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichlorotoluene-3,5,6-D3 -

Specification

Molecular Formula C7H6Cl2
Molecular Weight 164.04 g/mol
IUPAC Name 1,3-dichloro-2,4,5-trideuterio-6-methylbenzene
Standard InChI InChI=1S/C7H6Cl2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3/i2D,3D,4D
Standard InChI Key FUNUTBJJKQIVSY-NRUYWUNFSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1C)Cl)[2H])Cl)[2H]
Canonical SMILES CC1=C(C=C(C=C1)Cl)Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s structure consists of a toluene backbone with two chlorine atoms at the 2nd and 4th positions and three deuterium atoms at the 3rd, 5th, and 6th positions (Figure 1). Key properties include:

PropertyValueSource
Molecular FormulaC₇D₃H₃Cl₂
Molecular Weight164.05 g/mol
Density1.25 g/mL (liquid)
Boiling Point201°C
CAS Registry Number1398065-47-8

Deuterium incorporation reduces vibrational frequencies, which is critical in nuclear magnetic resonance (NMR) studies, as it minimizes signal overlap and enhances spectral resolution .

Spectroscopic Behavior

Deuterium’s nuclear spin (I = 1) and lower gyromagnetic ratio compared to hydrogen (I = ½) make 2,4-dichlorotoluene-3,5,6-d3 invaluable in quadrupole NMR spectroscopy. Studies on analogous compounds, such as 3-chlorotoluene-2,4,6-d3, demonstrate that deuterium labeling simplifies complex splitting patterns in proton NMR by decoupling deuterium signals. In mass spectrometry, the mass shift caused by deuterium (Δm/z = 3) allows precise differentiation between labeled and unlabeled species, facilitating quantitative analysis .

Synthesis and Production

Synthetic Routes

The synthesis of 2,4-dichlorotoluene-3,5,6-d3 typically involves deuterium incorporation into pre-existing chlorinated toluene frameworks. Two primary strategies are employed:

  • Direct Chlorination of Deuterated Toluene

    • Toluene-d₈ (fully deuterated toluene) undergoes chlorination using Cl₂ in the presence of Lewis acid catalysts like ZrCl₄ or FeCl₃ . Selective deuteration at specific positions is achieved by controlling reaction conditions.

    • Example:

      C₆D₅CD₃+2Cl2ZrCl4C₆D₃Cl₂CD₃+2HCl\text{C₆D₅CD₃} + 2\text{Cl}_2 \xrightarrow{\text{ZrCl}_4} \text{C₆D₃Cl₂CD₃} + 2\text{HCl}

      This method yields ~80% 2,4-dichlorotoluene-d₃ with minor trichlorinated byproducts .

  • Isotopic Exchange

    • Non-deuterated 2,4-dichlorotoluene reacts with D₂O or deuterated acids (e.g., D₂SO₄) under high-temperature conditions to replace hydrogens at activated positions (meta/para to chlorine).

Industrial-Scale Production

Industrial processes prioritize cost efficiency and purity. Continuous flow reactors with heterogeneous catalysts (e.g., Pd/C or PtO₂) are used to maximize deuterium incorporation while minimizing side reactions. A representative workflow includes:

  • Chlorination of toluene-d₈ at 50–80°C.

  • Fractional distillation to isolate 2,4-dichlorotoluene-d₃ (purity >98%) .

  • Quality control via GC-MS and NMR to verify deuteration levels .

Applications in Scientific Research

Analytical Chemistry

  • Internal Standard in Mass Spectrometry:
    The compound’s deuterium signature allows it to serve as an internal standard for quantifying non-deuterated analogs in environmental samples . For example, in pesticide residue analysis, it corrects matrix effects in LC-MS/MS workflows.

  • NMR Spectroscopy:
    Deuterium labeling simplifies ¹H NMR spectra by eliminating coupling with adjacent hydrogens. This is particularly useful in studying reaction mechanisms involving aromatic chlorination .

Environmental Tracking

  • Pollutant Degradation Studies:
    As a stable isotope tracer, 2,4-dichlorotoluene-3,5,6-d3 monitors the degradation kinetics of chlorinated toluenes in soil and aquatic systems. Its resistance to microbial metabolism (due to deuterium’s kinetic isotope effect) enables long-term tracking .

Pharmacological Research

HazardGHS CodePrecautionary Measures
Skin irritationH315Wear nitrile gloves
Reproductive toxicity (Category 2)H361Use fume hoods
Aquatic toxicity (Chronic, Category 2)H411Avoid environmental release

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